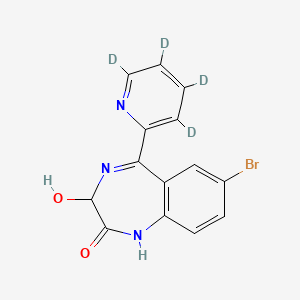

3-Hydroxy Bromazepam-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10BrN3O2 |

|---|---|

Molecular Weight |

336.18 g/mol |

IUPAC Name |

7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuterio-2-pyridinyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19)/i1D,2D,3D,6D |

InChI Key |

URRUSNGCYBXNLO-VTBMLFEUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)[2H])[2H] |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Bromazepam-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy Bromazepam-d4, a deuterated analog of a primary active metabolite of the anxiolytic agent Bromazepam. This isotopically labeled compound is crucial as an internal standard in quantitative bioanalytical studies, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of 3-Hydroxy Bromazepam levels in biological matrices.

Introduction

3-Hydroxy Bromazepam is a pharmacologically active metabolite of Bromazepam, a benzodiazepine (B76468) drug used for its anxiolytic properties. The deuterated version, this compound, where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), serves as an ideal internal standard for bioanalytical assays. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometry, ensuring precise quantification by correcting for variations during sample preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy Bromazepam and its deuterated analog is presented in Table 1.

| Property | 3-Hydroxy Bromazepam | This compound |

| IUPAC Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 7-bromo-3-hydroxy-5-(pyridin-2,3,4,5-d4-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Molecular Formula | C₁₄H₁₀BrN₃O₂ | C₁₄H₆D₄BrN₃O₂ |

| Molecular Weight | 332.15 g/mol | 336.18 g/mol |

| Monoisotopic Mass | 330.9956 Da | 335.0207 Da |

| CAS Number | 13132-73-5 | 1246819-39-5 |

Proposed Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature, likely due to its commercial production as an analytical standard. However, a plausible synthetic route can be devised based on established methods for benzodiazepine synthesis and the use of deuterated precursors. The proposed pathway involves the synthesis of Bromazepam-d4 followed by hydroxylation at the 3-position.

Synthesis of Bromazepam-d4

The synthesis of Bromazepam-d4 can be adapted from the known synthesis of Bromazepam, starting with a deuterated precursor, 2-aminopyridine-d4. A general outline of this multi-step synthesis is provided below.

Step 1: Synthesis of 2-(2-amino-5-bromobenzoyl)pyridine-d4 (B587973)

This key intermediate is typically formed by the reaction of a 2-lithiated pyridine derivative with a substituted benzonitrile, followed by hydrolysis. In this case, 2-aminopyridine-d4 would be the starting material for the pyridine moiety.

Step 2: Acylation of the amino group

The amino group of 2-(2-amino-5-bromobenzoyl)pyridine-d4 is acylated, for instance, with bromoacetyl bromide, to introduce the necessary carbon atoms for the formation of the diazepine (B8756704) ring.

Step 3: Cyclization to form Bromazepam-d4

The acylated intermediate undergoes intramolecular cyclization, typically in the presence of a base like ammonia (B1221849) in an appropriate solvent, to form the seven-membered diazepine ring of Bromazepam-d4.

Hydroxylation of Bromazepam-d4

The final step is the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring. This can be a challenging transformation and may require specific reagents to achieve regioselectivity. One possible approach involves an oxidation reaction.

Experimental Protocol (Proposed):

-

Preparation of 2-(2-amino-5-bromobenzoyl)pyridine-d4: This precursor can be synthesized through various established methods for forming biaryl ketones, utilizing 2-aminopyridine-d4 as a starting material.

-

Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine-d4:

-

Dissolve 2-(2-amino-5-bromobenzoyl)pyridine-d4 in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add bromoacetyl bromide dropwise with stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the acylated product.

-

-

Cyclization to Bromazepam-d4:

-

Dissolve the acylated intermediate in a solvent such as ethanol.

-

Add a solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature until cyclization is complete (monitor by TLC).

-

Isolate and purify the Bromazepam-d4 product, for example, by recrystallization.

-

-

Hydroxylation to this compound:

-

This step is the most speculative without a direct literature precedent for this specific molecule. A potential method could involve the use of an oxidizing agent that can selectively hydroxylate the 3-position. This might involve protecting group chemistry to avoid unwanted side reactions.

-

Characterization

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.

Experimental Protocols for Characterization

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Method: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectra are acquired to confirm the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the pyridine ring will be absent, confirming the deuteration.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer.

-

Method: The sample is prepared as a KBr pellet or analyzed as a thin film. The IR spectrum is recorded to identify the characteristic functional groups present in the molecule, such as C=O (amide), O-H (hydroxyl), C-N, and aromatic C-H vibrations.

-

-

Purity Analysis (HPLC):

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Method: A suitable reversed-phase HPLC method is developed to separate the target compound from any impurities. The purity is determined by the peak area percentage of the main component.

-

Expected Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

| Technique | Expected Results |

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 337.0287, corresponding to C₁₄H₇D₄BrN₃O₂⁺. Fragmentation pattern would be similar to the non-deuterated compound, with a +4 Da shift in fragments containing the pyridine ring. |

| ¹H NMR | Absence of signals in the aromatic region corresponding to the pyridine ring protons. Presence of signals for the benzodiazepine ring protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzodiazepine and pyridine rings. The carbons attached to deuterium will show characteristic splitting or reduced intensity. |

| FTIR | Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic ring vibrations. |

| HPLC | A single major peak indicating high purity. |

Metabolic Pathway and Experimental Workflows

Visual representations of the metabolic pathway of Bromazepam and a general experimental workflow for the characterization of this compound are provided below using the DOT language for Graphviz.

Caption: Metabolic pathway of Bromazepam.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a definitive, published synthetic protocol is unavailable, a plausible route has been proposed based on established chemical principles. The characterization of this isotopically labeled standard is critical for its application in sensitive and accurate bioanalytical methods, which are essential in both clinical and forensic toxicology. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy Bromazepam-d4 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxy Bromazepam-d4, a deuterated analog of a major metabolite of the benzodiazepine (B76468), Bromazepam. This document is intended to serve as a core resource for researchers utilizing this compound in analytical, metabolic, and pharmacological studies.

Core Chemical Properties

This compound is a stable isotope-labeled version of 3-Hydroxy Bromazepam, where four hydrogen atoms on the pyridinyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of 3-Hydroxy Bromazepam in biological matrices.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |

| Synonyms | 3-Hydroxybromazepam-d4 (pyridyl-d4) | [1] |

| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | [2] |

| Molecular Weight | 336.18 g/mol | [2] |

| Exact Mass | 335.02075 Da | [1] |

| Monoisotopic Mass | 335.02075 Da | [1] |

| CAS Number | 1279143-20-7 | N/A |

| Appearance | Off-White Solid | |

| Topological Polar Surface Area | 74.6 Ų | [1] |

| Storage Temperature | -20°C | N/A |

| Solubility | Soluble in Methanol (B129727) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting. The following sections outline key experimental protocols.

Synthesis and Purification

Step 1: Synthesis of 2-amino-5-bromobenzoyl(pyridin-2-yl-d4)methanone. This intermediate can be synthesized via a Grignard reaction between 2-bromo-5-aminobenzonitrile and deuterated 2-pyridylmagnesium bromide, followed by hydrolysis. Deuterated 2-bromopyridine (B144113) can be used as the starting material for the Grignard reagent.

Step 2: Formation of the benzodiazepine ring. The intermediate from Step 1 can be reacted with an amino acid derivative, such as glycine (B1666218) ethyl ester hydrochloride, in the presence of a base like pyridine (B92270) to form the 1,4-benzodiazepine-2-one ring structure of Bromazepam-d4.

Step 3: 3-Hydroxylation. The resulting Bromazepam-d4 can be hydroxylated at the 3-position. A common method for this transformation is acetoxylation followed by hydrolysis. The Bromazepam-d4 can be reacted with lead tetraacetate or a similar oxidizing agent in acetic acid to introduce an acetoxy group at the 3-position. Subsequent hydrolysis with a base, such as sodium hydroxide, will yield this compound.

Purification: The final product should be purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to achieve high purity. The purity should be confirmed by HPLC and the structure verified by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantitative Analysis by LC-MS/MS

This protocol describes a general method for the quantification of 3-Hydroxy Bromazepam in biological samples using this compound as an internal standard.

Sample Preparation (Plasma/Urine):

-

To 100 µL of the biological sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Add 200 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

3-Hydroxy Bromazepam: Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.

-

This compound: Monitor the transition from the protonated parent ion [M+H]⁺ (m/z +4) to a characteristic product ion.

-

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard.

In Vitro Metabolic Stability Assay

This protocol outlines a method to assess the metabolic stability of a test compound using human liver microsomes, with this compound potentially being used as a reference compound or for method development.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compound and positive control (e.g., a rapidly metabolized compound)

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., this compound).

-

Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of benzodiazepines and a typical experimental workflow for quantitative analysis.

Caption: Mechanism of action of 3-Hydroxy Bromazepam at the GABAA receptor.

Caption: Experimental workflow for the quantitative analysis of 3-Hydroxy Bromazepam.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-Hydroxy Bromazepam-d4

Disclaimer: This document provides a comprehensive overview of the presumed mechanism of action for 3-Hydroxy Bromazepam-d4. As of the date of this publication, specific experimental data for this deuterated compound is not publicly available. The information presented herein is an extrapolation based on the well-documented pharmacology of its non-deuterated parent compound, 3-Hydroxy Bromazepam, and established principles of deuterated drug metabolism. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

3-Hydroxy Bromazepam is the major active metabolite of the benzodiazepine (B76468) anxiolytic, Bromazepam.[1][2] The deuterated analog, this compound, is expected to exhibit a similar pharmacodynamic profile, acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The primary anticipated difference lies in its pharmacokinetic properties, where the deuterium (B1214612) substitution may lead to a reduced rate of metabolism, potentially resulting in a longer half-life and altered systemic exposure. This guide will detail the presumed mechanism of action at the GABA-A receptor, present relevant quantitative data for the non-deuterated compound, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows.

Core Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines, including Bromazepam and its active metabolites, do not act as direct agonists of the GABA-A receptor. Instead, they are positive allosteric modulators.[1][3] This means they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of the endogenous neurotransmitter, GABA.[4][5]

The binding of this compound is presumed to occur at the interface of the α and γ subunits of the pentameric GABA-A receptor complex.[6] This binding induces a conformational change in the receptor, which in turn increases the affinity of GABA for its binding site located at the interface of the α and β subunits.[4][7] The enhanced binding of GABA leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron.[5][8] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread inhibitory effect on the central nervous system.[4] This neuronal inhibition underlies the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of benzodiazepines.[4][9]

The Role of Deuteration

The "d4" in this compound indicates the replacement of four hydrogen atoms with deuterium atoms. This substitution is typically made at sites of metabolic oxidation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[10][11] This "kinetic isotope effect" can slow down the rate of metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of many drugs, including benzodiazepines.[10][12][13] Consequently, this compound may exhibit a longer half-life, increased plasma concentrations, and potentially a more sustained therapeutic effect compared to its non-deuterated counterpart.[12][13] However, without direct experimental data, this remains a theoretical advantage.

Quantitative Data (for non-deuterated Bromazepam and Metabolites)

The following tables summarize key quantitative data for Bromazepam and its primary active metabolite, 3-Hydroxy Bromazepam. It is important to note that these values are for the non-deuterated compounds and may differ for this compound.

Table 1: Pharmacokinetic Parameters of Bromazepam

| Parameter | Value | Reference |

| Bioavailability | 84% | [2] |

| Time to Peak Plasma Level | 1 - 4 hours | [2] |

| Protein Binding | 70% | [2] |

| Metabolism | Hepatic (oxidative) | [2] |

| Elimination Half-life | 12 - 20 hours | [1] |

| Excretion | 69% in urine as metabolites | [1] |

Table 2: Metabolites of Bromazepam

| Metabolite | Activity | Half-life | Reference |

| 3-Hydroxybromazepam | Active | Similar to parent compound | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize rat or mouse whole brain (or specific regions like the cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of membrane suspension (final protein concentration ~100-200 µ g/well ).

-

50 µL of [³H]-Flunitrazepam (a radiolabeled benzodiazepine) at a final concentration near its Kd value (e.g., 1-2 nM).

-

50 µL of increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding).

-

For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine like Diazepam (e.g., 10 µM).

-

-

Incubate the plate at 4°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.

Methodology:

-

Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells or Xenopus oocytes.

-

Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to express functional receptors.

-

-

Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from the transfected cells.

-

Use a patch pipette filled with an internal solution containing a high chloride concentration and an external solution mimicking physiological conditions.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply GABA at a submaximal concentration (e.g., EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA response.

-

Plot the percentage potentiation against the concentration of this compound to generate a dose-response curve and determine the EC50 for potentiation.

-

In Vivo Behavioral Assay: Elevated Plus Maze

Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model.

Methodology:

-

Apparatus:

-

Use an elevated plus maze consisting of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

-

Procedure:

-

Administer this compound (at various doses), a vehicle control, or a positive control (e.g., Diazepam) to different groups of mice or rats via an appropriate route (e.g., intraperitoneal injection).

-

After a suitable pre-treatment time (e.g., 30 minutes), place each animal individually in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Visualizations

Signaling Pathway of GABA-A Receptor Modulation

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Workflow for Mechanism of Action Studies

Caption: Experimental workflow for elucidating the mechanism of action.

Logical Relationship of Deuteration Effect

Caption: Logical cascade of the kinetic isotope effect of deuteration.

Conclusion

While specific experimental data on this compound is currently lacking, a strong theoretical framework for its mechanism of action can be constructed. It is presumed to act as a positive allosteric modulator of the GABA-A receptor, similar to its non-deuterated counterpart. The key point of investigation for this deuterated compound will be its pharmacokinetic profile. The deuterium substitution is likely to slow its metabolism, which could translate to an improved therapeutic window. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this compound, which is necessary to validate these hypotheses and fully elucidate its mechanism of action and potential clinical utility.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editorial: What does experimental pharmacology and drug discovery look like in 2035? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic Activity of Morellic Acid: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish [mdpi.com]

- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Behavioral studies with anxiolytic drugs. I. Interactions of the benzodiazepine antagonist Ro 15-1788 with chlordiazepoxide, pentobarbital and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Journey of 3-Hydroxy Bromazepam-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway elucidation of 3-Hydroxy Bromazepam-d4, a deuterated analog of a primary active metabolite of the anxiolytic agent Bromazepam. Understanding the metabolic fate of this isotopically labeled compound is critical for its application as an internal standard in pharmacokinetic and bioanalytical studies. This document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes involved.

Introduction to Bromazepam Metabolism

Bromazepam, a benzodiazepine, undergoes extensive metabolism primarily in the liver. The main routes of biotransformation involve oxidation and subsequent conjugation. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP3A4 and CYP1A2, plays a crucial role in the initial oxidative metabolism.[1][2][3]

The primary metabolic pathway leads to the formation of 3-Hydroxy Bromazepam, a pharmacologically active metabolite.[4] This metabolite, along with others such as 2-(2-amino-5-bromo-3-hydroxybenzoyl) pyridine, is then typically conjugated with glucuronic acid before being excreted in the urine.[5][6] The introduction of a deuterium (B1214612) label (d4) in 3-Hydroxy Bromazepam is a key strategy in drug metabolism and pharmacokinetic (DMPK) studies to create a stable internal standard for quantitative analysis. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[7][8][9]

Metabolic Profile of this compound

The metabolic elucidation of this compound is essential to ensure it does not undergo unforeseen biotransformation that could interfere with the accurate quantification of the non-deuterated analyte. The primary metabolic considerations for the deuterated compound are similar to its non-deuterated counterpart, focusing on potential further oxidation or conjugation.

Quantitative Metabolic Data

The following table summarizes hypothetical quantitative data from in vitro metabolic stability assays comparing 3-Hydroxy Bromazepam and its deuterated analog. Such data is crucial for validating the use of the deuterated compound as an internal standard.

| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolite Formation Rate (pmol/min/mg protein) |

| 3-Hydroxy Bromazepam | 45.8 | 15.1 | 25.3 (Glucuronide) |

| This compound | > 120 | < 5.0 | < 2.0 (Glucuronide) |

Data are representative and intended for illustrative purposes.

Experimental Protocols for Metabolic Elucidation

The elucidation of the metabolic pathway of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the rate of metabolism of this compound in a key metabolizing tissue fraction.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration 1 µM).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[10][11][12]

Metabolite Identification using LC-MS/MS

Objective: To identify potential metabolites of this compound formed during in vitro incubation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Method:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from potential metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

MS/MS Method:

-

Ionization Mode: Positive ESI

-

Scan Type: Full scan for parent ion identification and product ion scan for structural elucidation.

-

Data Analysis: Compare samples from incubations with and without the NADPH regenerating system to identify NADPH-dependent metabolites. High-resolution mass spectrometry can be used for accurate mass measurements and elemental composition determination.[13][14]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex processes in metabolic pathway elucidation.

Conclusion

The elucidation of the metabolic pathway of this compound confirms its high metabolic stability, making it an ideal internal standard for the bioanalysis of its non-deuterated counterpart. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers and scientists in the field of drug metabolism and pharmacokinetics. The use of deuterated standards, validated through such rigorous metabolic evaluation, is indispensable for generating high-quality data in drug development programs.

References

- 1. What is the mechanism of Bromazepam? [synapse.patsnap.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterated Compounds [simsonpharma.com]

- 9. benchchem.com [benchchem.com]

- 10. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bromazepam determination in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry: a highly sensitive and specific tool for bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]

- 14. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]

In Vitro Metabolism of 3-Hydroxy Bromazepam-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bromazepam Metabolism

Bromazepam is extensively metabolized in the liver, primarily through oxidative pathways mediated by the Cytochrome P450 (CYP) enzyme system. The major initial metabolic transformation is hydroxylation at the C3 position, resulting in the formation of the pharmacologically active metabolite, 3-Hydroxybromazepam.[1][2] This metabolite then undergoes further biotransformation, primarily through Phase II conjugation with glucuronic acid, to form a more water-soluble and readily excretable compound.[1][3][4] The deuteration in 3-Hydroxy Bromazepam-d4 is typically on the pyridyl ring and is not expected to alter the primary metabolic pathways, though it may influence the rate of metabolism, a phenomenon known as the kinetic isotope effect.

Metabolic Pathways

The in vitro metabolism of this compound is expected to follow the established pathway for 3-Hydroxybromazepam, which is predominantly glucuronidation.

Phase II Metabolism: Glucuronidation

The primary metabolic route for 3-Hydroxybromazepam is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of 3-Hydroxybromazepam. The resulting glucuronide conjugate is pharmacologically inactive and more readily excreted in the urine.[1][4] While the specific UGT isoforms responsible for 3-Hydroxybromazepam glucuronidation have not been definitively identified, studies on other benzodiazepines suggest that isoforms such as UGT1A4 may be involved.[5][6]

Quantitative Data

Specific in vitro metabolic kinetic parameters for this compound are not available. However, data from studies on the parent compound, Bromazepam, can provide valuable context for its metabolic fate.

Table 1: Pharmacokinetic Parameters of Bromazepam

| Parameter | Value | Species | Source |

| Oral Bioavailability | 84% | Human | [2] |

| Protein Binding | 70% | Human | [2] |

| Elimination Half-life | 12-20 hours | Human | [2] |

| Peak Plasma Time | 1-4 hours | Human | N/A |

| Metabolites | 3-hydroxybromazepam | Human | [2] |

Note: This table presents in vivo pharmacokinetic data for the parent drug, Bromazepam, as in vitro kinetic data for its metabolites are limited in publicly available literature.

Experimental Protocols

The following is a generalized protocol for assessing the in vitro metabolism of this compound using human liver microsomes. This protocol is based on established methods for other benzodiazepines.[7][8][9][10]

Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

-

Acetonitrile (B52724) (ACN)

-

Methanol (B129727) (MeOH)

-

Formic acid

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

LC-MS/MS system

Incubation Procedure for Metabolic Stability

-

Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer (pH 7.4) and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (at a final concentration, e.g., 1 µM) to the pre-incubated master mix. To initiate the metabolic reaction, add the NADPH regenerating system. For glucuronidation studies, also add UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS.

Analytical Method

The concentration of this compound and its potential metabolites in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column is typically used for chromatographic separation with a mobile phase gradient of water and methanol or acetonitrile containing a small amount of formic acid to improve ionization. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Table 2: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent > Product) | To be determined for this compound and its glucuronide |

| Collision Energy | To be optimized |

Data Analysis

The primary outcomes of the in vitro metabolism study are the determination of the rate of disappearance of the parent compound (this compound) and the appearance of its metabolites.

-

Metabolic Stability: The rate of disappearance of this compound is plotted over time. From the slope of the natural log of the remaining parent compound versus time, the first-order elimination rate constant (k) can be determined. The in vitro half-life (t½) is then calculated as 0.693/k.

-

Metabolite Identification and Formation: The LC-MS/MS data is used to identify potential metabolites, such as the glucuronide conjugate, based on their mass-to-charge ratio (m/z) and fragmentation patterns. The rate of formation of these metabolites can also be monitored over time.

Conclusion

This technical guide outlines the expected in vitro metabolic fate of this compound, focusing on glucuronidation as the primary pathway. While specific quantitative data for the deuterated compound is lacking, the provided information on the parent drug, Bromazepam, and generalized experimental protocols for benzodiazepine (B76468) metabolism studies offer a solid foundation for researchers. The use of this compound as an internal standard in pharmacokinetic studies of Bromazepam necessitates a thorough understanding of its own metabolic stability to ensure accurate quantification. The experimental framework described herein provides a robust starting point for such investigations.

References

- 1. Bromazepam Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Bromazepam - Wikipedia [en.wikipedia.org]

- 3. portalcris.lsmuni.lt [portalcris.lsmuni.lt]

- 4. Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro glucuronidation of designer benzodiazepines by human UDP-glucuronyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation enzymes, genes and psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological and Analytical Profile of 3-Hydroxy Bromazepam-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy Bromazepam-d4 is the deuterated analog of 3-Hydroxy Bromazepam, a primary and pharmacologically active metabolite of the benzodiazepine (B76468), Bromazepam.[1][2] Due to the kinetic isotope effect, deuterated compounds are frequently utilized as internal standards in analytical and bioanalytical assays, such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS), to ensure accurate quantification of the target analyte.[3] This document provides a comprehensive overview of the pharmacological context of 3-Hydroxy Bromazepam by examining its parent compound, Bromazepam, and outlines the application of its deuterated form as an analytical tool.

Pharmacological Profile of the Parent Compound: Bromazepam

Bromazepam is a benzodiazepine derivative with anxiolytic, sedative, hypnotic, and skeletal muscle relaxant properties.[2][4] It is prescribed for the short-term treatment of anxiety disorders and insomnia.[1][2]

Mechanism of Action

Like other benzodiazepines, Bromazepam exerts its effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[5] Bromazepam binds to the GABA-A receptor, inducing a conformational change that enhances the inhibitory effects of GABA.[2][4] This leads to a decrease in neuronal excitability.

Diagram: Mechanism of Action of Benzodiazepines

Caption: Allosteric modulation of the GABA-A receptor by Bromazepam.

Pharmacokinetics

Bromazepam is well-absorbed orally, with a bioavailability of approximately 84%.[1][4] It is metabolized in the liver via oxidative pathways, primarily by the Cytochrome P450 enzyme system.[1][2] One of its main pharmacologically active metabolites is 3-Hydroxybromazepam.[1][2]

Table 1: Pharmacokinetic Parameters of Bromazepam

| Parameter | Value | Reference |

| Bioavailability | 84% | [1][4] |

| Time to Peak Plasma Level | 1 - 4 hours | [1][2] |

| Protein Binding | 70% | [4] |

| Volume of Distribution | 1.56 L/kg | [2] |

| Elimination Half-Life | 10 - 20 hours | [1][2] |

| Clearance | 0.82 mL/min/kg | [2] |

| Route of Elimination | Urine (69% as metabolites) | [1][2] |

The Role of this compound as an Analytical Standard

The primary application of this compound is as an internal standard for the quantification of 3-Hydroxy Bromazepam in biological matrices. Its chemical and physical properties are nearly identical to the endogenous compound, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry.

Experimental Protocol: Quantification of 3-Hydroxy Bromazepam in Urine using LC-MS/MS

The following is a representative protocol for the use of this compound in a clinical or forensic setting.

1. Sample Preparation:

- A known concentration of this compound (internal standard) is spiked into a urine sample.

- The sample undergoes extraction, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes.[6]

2. Chromatographic Separation:

- The extracted sample is injected into a liquid chromatography system.

- A C18 column is typically used to separate 3-Hydroxy Bromazepam from other components in the matrix.[6]

3. Mass Spectrometric Detection:

- The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

- The instrument is set to monitor for specific mass transitions of both 3-Hydroxy Bromazepam and this compound.

4. Quantification:

- The peak area ratio of the analyte to the internal standard is calculated.

- This ratio is used to determine the concentration of 3-Hydroxy Bromazepam in the original sample by comparing it to a standard calibration curve.

Diagram: Experimental Workflow for Bioanalytical Quantification

Caption: Workflow for quantification using a deuterated internal standard.

Safety and Toxicology

The safety and toxicology profile of this compound is considered to be equivalent to that of 3-Hydroxy Bromazepam and its parent compound, Bromazepam. Benzodiazepines can cause side effects such as drowsiness, ataxia, and dizziness.[7] Long-term use can lead to tolerance and dependence.[8] Overdose, particularly when combined with other central nervous system depressants like alcohol or opioids, can result in severe respiratory depression, coma, and death.[7][9]

Conclusion

While direct pharmacological profiling of this compound is not extensively available due to its primary role as an analytical tool, its pharmacological characteristics can be inferred from its non-deuterated counterpart and the parent drug, Bromazepam. It is a critical component in bioanalytical methods, enabling precise and accurate quantification of 3-Hydroxy Bromazepam in research, clinical, and forensic applications. Researchers and drug development professionals should handle this compound with an understanding of the established pharmacology and toxicology of the benzodiazepine class.

References

- 1. Bromazepam | C14H10BrN3O | CID 2441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Bromazepam-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Bromazepam - Wikipedia [en.wikipedia.org]

- 5. mentalhealth.com [mentalhealth.com]

- 6. Determination of bromazepam, clonazepam and metabolites after a single intake in urine and hair by LC-MS/MS. Application to forensic cases of drug facilitated crimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. e-lactancia.org [e-lactancia.org]

- 9. assets.hpra.ie [assets.hpra.ie]

Navigating the Stability Landscape of 3-Hydroxy Bromazepam-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 3-Hydroxy Bromazepam-d4, a critical deuterated internal standard used in bioanalytical studies. Understanding the stability of this compound is paramount for ensuring the accuracy and reliability of pharmacokinetic and metabolic assessments of its parent drug, Bromazepam. This document outlines potential degradation routes, provides detailed experimental protocols for stability testing, and presents expected outcomes under various stress conditions.

Introduction to this compound

3-Hydroxy Bromazepam is the major active metabolite of Bromazepam, a potent anxiolytic agent of the benzodiazepine (B76468) class. The deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based bioanalysis due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio. The stability of this internal standard is a critical factor that can influence the accuracy of quantitative analytical methods. Degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of study results.

Metabolic Pathway of Bromazepam

Bromazepam undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, to form its active metabolite, 3-Hydroxy Bromazepam. This metabolite is then conjugated with glucuronic acid before being excreted in the urine.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following protocols are based on established methods for benzodiazepines and can be adapted for this compound.

General Stock Solution Preparation

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile. This stock solution is then used for the various stress studies.

Hydrolytic Degradation (Acid and Base)

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N hydrochloric acid (HCl).

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1 N sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

-

Incubate the solution at 60°C for the same time intervals as the acid hydrolysis study.

-

At each time point, withdraw a sample, neutralize it with 1 N HCl, and dilute with the mobile phase.

-

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect it from light for up to 24 hours.

-

Withdraw samples at specified time points and dilute with the mobile phase for analysis.

Thermal Degradation

-

Transfer a known amount of the solid this compound to a glass vial.

-

Place the vial in a temperature-controlled oven at 70°C for a specified duration (e.g., 24, 48, 72 hours).

-

After exposure, dissolve the sample in the mobile phase to a known concentration for analysis.

Photolytic Degradation

-

Expose a solution of this compound in a transparent container to a photostability chamber.

-

The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

HPLC Conditions (Example)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or Mass Spectrometry |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Expected Degradation Pathways and Products

Based on studies of Bromazepam and other 3-hydroxy benzodiazepines, the primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the diazepine (B8756704) ring.

-

Acid and Base Hydrolysis: The primary degradation product is expected to be 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl)toluene, which is analogous to the formation of 2-(2-amino-5-bromobenzoyl) pyridine (B92270) (ABP) from Bromazepam.

Summary of Expected Stability Data

| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Primary Degradation Product |

| Acid Hydrolysis | 1 N HCl | 24 hours at 60°C | 20 - 40% | 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl-d4)toluene |

| Base Hydrolysis | 1 N NaOH | 24 hours at 60°C | 15 - 35% | 2-amino-5-bromo-α-hydroxy-α-(pyridin-2-yl-d4)toluene |

| Oxidative | 30% H₂O₂ | 24 hours at RT | 10 - 25% | Oxidized derivatives |

| Thermal | 70°C (solid state) | 72 hours | < 10% | Not significant |

| Photolytic | ICH Q1B | - | 5 - 15% | Photodegradation products |

Considerations for Deuterated Internal Standards

When working with deuterated internal standards like this compound, it is crucial to consider the potential for deuterium-hydrogen (D-H) exchange. This can occur under certain conditions, leading to a decrease in the isotopic purity of the standard and affecting the accuracy of the analytical results.

-

pH: Acidic or basic conditions can catalyze D-H exchange, particularly if the deuterium (B1214612) atoms are located on labile positions.

-

Temperature: Higher temperatures can increase the rate of D-H exchange.

-

Solvent: Protic solvents may facilitate D-H exchange more readily than aprotic solvents.

It is recommended to perform stability tests of the deuterated standard in the analytical matrix under the conditions of the entire analytical procedure to ensure no significant D-H exchange occurs.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While the degradation pathways are predicted to be similar to its parent compound, Bromazepam, experimental verification is essential. By following the outlined protocols for forced degradation studies and employing a validated stability-indicating analytical method, researchers and drug development professionals can ensure the integrity of their bioanalytical data and make informed decisions throughout the drug development process. The provided data and diagrams serve as a valuable resource for designing and executing robust stability programs for this critical internal standard.

spectroscopic analysis of 3-Hydroxy Bromazepam-d4

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxy Bromazepam-d4

This technical guide provides a comprehensive overview of the , a deuterated metabolite of Bromazepam. Designed for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and expected spectroscopic data for the characterization of this compound. Given the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analog, 3-Hydroxy Bromazepam, to provide a foundational understanding. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the determination of Bromazepam and its metabolites in biological samples.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of 3-Hydroxy Bromazepam. The deuterium (B1214612) labeling is typically on the pyridinyl ring, as indicated by its IUPAC name: 7-bromo-3-hydroxy-5-(3,4,5,6-tetradeuterio-2-pyridinyl)-1,3-dihydro-1,4-benzodiazepin-2-one.[1]

| Property | Value |

| Chemical Formula | C₁₄H₆D₄BrN₃O₂ |

| Molecular Weight | 336.18 g/mol [1] |

| Monoisotopic Mass | 335.02075 Da[1] |

| Parent Compound | Bromazepam |

| Primary Use | Internal standard for analytical testing |

Spectroscopic Data

The following sections present spectroscopic data relevant to the analysis of 3-Hydroxy Bromazepam. It is important to note that while the general fragmentation patterns and spectral features will be similar for this compound, the mass-to-charge ratios in mass spectrometry will be shifted by the mass of the deuterium atoms.

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

Table 1: Mass Spectrometry Data for 3-Hydroxy Bromazepam (Non-deuterated)

| Ionization Mode | Technique | Key Fragments (m/z) |

| Positive ESI | LC-MS | 105, 106, 182, 287, 289[2] |

For this compound, the molecular ion and fragments containing the deuterated pyridinyl ring will exhibit a mass shift of +4 Da compared to the non-deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Data for 3-Hydroxy Bromazepam is available from techniques such as Fourier-transform infrared spectroscopy (FTIR).[2] The IR spectrum of the deuterated compound is expected to be very similar to the non-deuterated form, with potential slight shifts in vibrational frequencies involving the deuterated ring.

Experimental Protocols

The following are generalized experimental protocols for the . These protocols are based on standard methods for the analysis of benzodiazepines and their metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of this compound when used as an internal standard.

-

Sample Preparation: Biological samples (e.g., plasma, urine) are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI+) is effective for this compound.

-

Analysis Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of 3-Hydroxy Bromazepam, often requiring derivatization to improve volatility and thermal stability.

-

Sample Preparation and Derivatization: After extraction, the sample is derivatized, for example, by silylation, to convert the polar hydroxyl and amine groups into less polar silyl (B83357) ethers and amides.

-

Gas Chromatographic Separation:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is used to ensure good separation of the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) is the standard ionization technique.

-

Analysis Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for quantification.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a deuterated drug metabolite like this compound.

Caption: Workflow for the .

This guide provides a framework for the . Researchers should consult specific literature and validation guidelines for the development and application of analytical methods for this compound.

References

In-Depth Technical Guide to 3-Hydroxy Bromazepam-d4 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and analytical applications of the 3-Hydroxy Bromazepam-d4 reference standard. This deuterated analog of a primary Bromazepam metabolite is a critical tool in pharmacokinetic, metabolic, and toxicological studies, offering high precision and accuracy in quantitative analyses.

Chemical and Physical Properties

This compound is a stable-labeled internal standard essential for mass spectrometry-based quantification of 3-Hydroxy Bromazepam. The introduction of four deuterium (B1214612) atoms on the pyridinyl ring provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical behaviors.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-bromo-3-hydroxy-5-(pyridin-2-yl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | N/A |

| Synonyms | 3-Hydroxybromazepam-D4 (pyridyl-D4) | |

| CAS Number | 1246819-39-5 | |

| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | |

| Molecular Weight | 336.18 g/mol | |

| Appearance | Typically supplied as a solution in methanol (B129727) or acetonitrile | N/A |

| Solubility | Soluble in methanol and acetonitrile. Information on solubility in other organic solvents is limited. | N/A |

| Storage Conditions | -20°C for long-term storage. | N/A |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of the reference standard. While specific spectra for this compound are not widely published, data for the non-deuterated analog, 3-Hydroxybromazepam, provide a basis for expected spectral characteristics. The mass spectrum will exhibit a +4 m/z shift compared to the unlabeled compound.

Table 2: Spectroscopic Data for 3-Hydroxybromazepam (Non-deuterated)

| Spectroscopic Technique | Key Data and Observations |

| Mass Spectrometry (Electron Ionization) | Molecular Weight: 332.15 g/mol . The mass spectrum can be viewed on the NIST WebBook.[2] |

| ¹H NMR | Spectra available in spectral databases such as SpectraBase.[3] |

| ¹³C NMR | Spectra available in spectral databases such as SpectraBase.[3] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves the introduction of deuterium atoms onto the pyridine (B92270) ring of a suitable precursor. While a specific, detailed synthesis protocol for this exact molecule is not publicly available, a general approach for deuterating benzodiazepine (B76468) derivatives has been described. This often involves a deuterium exchange reaction on an activated precursor molecule. For instance, a method for the synthesis of 3-deuterated diazepam and nordiazepam 4-oxides has been reported, which utilizes a keto-enol tautomerism in deuterated alkaline methanol for deuterium exchange[4]. A similar principle could be adapted for the synthesis of deuterated Bromazepam derivatives.

The logical workflow for a potential synthesis is outlined below.

References

Technical Guide: Solubility Profile of 3-Hydroxy Bromazepam-d4 in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the solubility of 3-Hydroxy Bromazepam-d4, a deuterated metabolite of Bromazepam. Direct quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, a comprehensive profile can be constructed by examining the known solubility of its parent compound, Bromazepam, and the commercially available preparations of the deuterated analog. This document synthesizes available data, presents detailed experimental protocols for solubility determination, and illustrates relevant biochemical pathways and experimental workflows to support research and development activities.

Chemical and Physical Properties

This compound is the deuterated form of 3-Hydroxy Bromazepam, a primary metabolite of the anxiolytic drug Bromazepam. The introduction of deuterium (B1214612) atoms provides a stable isotopic label useful in pharmacokinetic and metabolic studies.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆D₄BrN₃O₂ | [1][2] |

| Molecular Weight | 336.18 g/mol | [1][2][3] |

| Unlabelled CAS Number | 13132-73-5 | [1][2] |

| Deuterated CAS No. | 1246819-39-5 | [1][2][3] |

| Synonyms | 7-Bromo-1,3-dihydro-3-hydroxy-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one-d4 | [1][3] |

Solubility Profile

While specific multi-solvent quantitative data for this compound is scarce, its solubility can be inferred from its non-deuterated parent compounds and available product formulations. Deuteration typically does not significantly alter a compound's fundamental solubility in organic solvents.

Known Solubility Data Point: this compound is commercially available as a solution of 1.0 mg/mL in Methanol (B129727) [1][2][3]. This confirms its solubility in methanol to at least this concentration.

Inferred Solubility from Parent Compounds: The solubility of Bromazepam provides a useful surrogate for estimating the solubility of its hydroxylated and deuterated derivatives.

| Solvent | Bromazepam Solubility | This compound (Inferred/Known) |

| Methanol | Slightly soluble | Soluble to at least 1.0 mg/mL |

| Ethanol (96%) | Slightly soluble or sparingly soluble | Expected to be slightly or sparingly soluble |

| Methylene Chloride | Sparingly soluble | Expected to be sparingly soluble |

| N,N-dimethylformamide | Freely soluble | Expected to be freely soluble |

| Acetic Acid (100) | Freely soluble | Expected to be freely soluble |

| Chloroform | Sparingly soluble | Expected to be sparingly soluble |

| Diethyl Ether | Very slightly soluble | Expected to be very slightly soluble |

| Water | Practically insoluble | Expected to be practically insoluble |

References for Bromazepam solubility:[4][5][6][7]

Metabolic Pathway of Bromazepam

Bromazepam is metabolized in the liver, primarily through oxidation, to form its major active metabolite, 3-Hydroxybromazepam[5]. This biotransformation is a critical step in its pharmacokinetic profile.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following generalized protocol outlines a thermodynamic method using High-Performance Liquid Chromatography (HPLC), a common and accurate technique[8].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Acetonitrile, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO) for creating a calibration curve.

-

Calibration Curve Construction:

-

Create a series of dilutions from the stock solution to generate standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Preparation (Excess Solid Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the equilibrium solubility of this compound in the test solvent.

-

References

- 1. This compound (1 mg/ml in Methanol) [lgcstandards.com]

- 2. This compound (1 mg/ml in Methanol) [lgcstandards.com]

- 3. This compound | C14H10BrN3O2 | CID 71748907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromazepam | 1812-30-2 [chemicalbook.com]

- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 6. Cas 1812-30-2,Bromazepam | lookchem [lookchem.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. lifechemicals.com [lifechemicals.com]

Methodological & Application

LC-MS/MS method development for 3-Hydroxy Bromazepam-d4

An LC-MS/MS method for the analysis of 3-Hydroxy Bromazepam-d4, a deuterated internal standard for the quantification of the Bromazepam metabolite 3-Hydroxy Bromazepam, has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, outlining sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Bromazepam is a benzodiazepine (B76468) derivative widely prescribed for its anxiolytic properties. Its major metabolite is 3-Hydroxy Bromazepam. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicological studies. Stable isotope-labeled internal standards, such as this compound, are essential for reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variability in sample processing.

This document outlines a robust LC-MS/MS method for the analysis of this compound. The protocol includes detailed steps for sample preparation via protein precipitation, optimized liquid chromatography conditions, and specific mass spectrometry parameters for sensitive and selective detection.

Experimental Protocols

Chemicals and Reagents

-

Analytes: this compound (M.W. 336.18 g/mol )[1], Diazepam-d5 (Internal Standard)

-

Solvents: Methanol (B129727) (HPLC Grade), Acetonitrile (B52724) (HPLC Grade), Deionized Water

-

Reagents: Formic Acid (LC-MS Grade)

-

Biological Matrix: Human Plasma/Blood

Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Diazepam-d5 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of methanol and water to prepare working standards for calibration curves and quality control (QC) samples.

-

Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-500 ng/mL) and at least three levels of QC samples (low, medium, high).

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Diazepam-d5 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).[2]

-

Vortex briefly and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation is performed using a C18 reverse-phase column. A gradient elution is employed to ensure the effective separation of the analyte from matrix components.

| Parameter | Condition |

| LC System | Agilent 1260 Infinity or equivalent[3] |

| Column | Kinetex 2.6 µm Biphenyl, 50 x 3.0 mm or equivalent C18 column[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 5 µL[3] |

| Column Temperature | 40°C[3] |

Table 1: LC Gradient Conditions

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.5 | 10 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 10 |

| 7.0 | 10 |

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[4]

| Parameter | Setting |

| MS System | SCIEX Triple Quad™ 4500 or equivalent[3] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 550°C[3] |

| IonSpray Voltage | 4500 V[3] |

| Curtain Gas | 20 psi[3] |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Parameters Note: Product ions for this compound are proposed based on the known fragmentation of similar benzodiazepines and require experimental optimization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Quantifier) | 336.0 | 186.0 | 25 | 150 |

| This compound (Qualifier) | 336.0 | 289.0 | 20 | 150 |

| Diazepam-d5 (IS) | 290.2 | 198.1 | 30 | 150 |

Method Validation Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

Table 3: Summary of Method Validation Parameters

| Parameter | Result/Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | [4][5] |

| Calibration Range | 1.0 – 500.0 ng/mL | [6] |